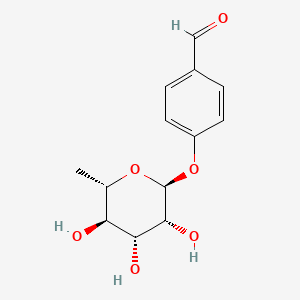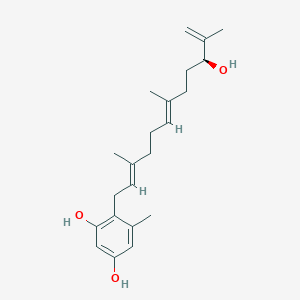
Methamnetamine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methamnetamine (hydrochloride) is an analytical reference standard that is structurally categorized as an amphetamine. It potently stimulates the release of monoamines from rat synaptosomes (EC50s = 10, 13, and 34 nM for dopamine, serotonin, and norepinephrine, respectively). The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Metabolism and Detection
Methamnetamine, an amphetamine-based new psychoactive substance, has been studied for its metabolism in human liver microsomes. Young-ki Hong et al. (2021) explored its phase I metabolism using liquid chromatography-quadrupole time-of-flight mass spectrometry. They identified eight metabolites of methamnetamine, which could aid in detecting its ingestion by new psychoactive substance (NPS) abusers (Young-ki Hong et al., 2021).
Pharmacological Effects and Abuse Potential
D. Youn et al. (2021) assessed the abuse potential of methamnetamine in rodents through behavioral pharmacology studies. They found that methamnetamine shows similarities to cocaine and induces rewarding and reinforcing effects, indicating its dependence liability potential (D. Youn et al., 2021).
Impurity Profiling in Forensic Analysis
F. Dayrit and Morphy C. Dumlao (2004) used cluster analysis of trace impurities in methamphetamine hydrochloride for profiling seized drug samples. Their study highlights the role of impurity profiling in forensic science and drug analysis (F. Dayrit & Morphy C. Dumlao, 2004).
Clinical Pharmacology
Methamphetamine hydrochloride, as studied in various contexts, acts by facilitating the release of catecholamines like noradrenaline and dopamine. Its effects on the central nervous system, including increasing motor activity and euphoria, have been a subject of research in clinical pharmacology (Definitions, 2020).
Toxicological Studies
Bing Li et al. (2014) investigated the effects of ethanol on the toxicokinetics of methamphetamine in rabbits. This type of research is crucial for understanding the interactions between different substances and their implications for treatment and forensics (Bing Li et al., 2014).
Propiedades
Nombre del producto |
Methamnetamine (hydrochloride) |
|---|---|
Fórmula molecular |
C14H17N · HCl |
Peso molecular |
235.8 |
InChI |
InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H |
Clave InChI |
BSYHSGIYKPSUGS-UHFFFAOYSA-N |
SMILES |
CNC(C)CC1=CC2=CC=CC=C2C=C1.Cl |
Sinónimos |
Methylnaphetamine; MNA; MNT; PAL-1046 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)


